33-Fold Higher Binding Affinity (Lower Km) for Streptomyces R61 DD-Peptidase Compared to Closest Structural Analogue
Glycyl-L-alpha-amino-epsilon-pimelyl-D-alanyl-D-alanine exhibits a Michaelis constant (Km) of 0.0079 mM for the *Streptomyces* R61 DD-peptidase [1]. This represents a significantly higher binding affinity compared to a closely related thia-analogue, 3-(N-glycyl-L-cysteinyl)propanoyl-D-alanyl-D-alanine, which has a measured Km of 0.26 mM under the same experimental conditions [1]. The general conclusion is that 'essentially all of the structural elements' of the target compound are required for efficient catalysis [2].
| Evidence Dimension | Enzyme binding affinity (Km) |
|---|---|
| Target Compound Data | Km = 0.0079 mM |
| Comparator Or Baseline | 3-(N-glycyl-L-cysteinyl)propanoyl-D-alanyl-D-alanine; Km = 0.26 mM |
| Quantified Difference | 33-fold lower Km (higher affinity) |
| Conditions | Streptomyces R61 DD-peptidase, hydrolysis assay [1] |
Why This Matters
A 33-fold lower Km value directly quantifies a significantly superior enzyme binding affinity, making this compound a more sensitive and relevant probe for R61 DD-peptidase studies than its close structural relatives.
- [1] BRENDA Enzyme Database. KM Value for glycyl-L-alpha-amino-epsilon-pimelyl-D-alanyl-D-alanine with EC 3.4.16.4. Retrieved April 16, 2026. View Source
- [2] Nagarajan, R., & Pratt, R. F. (2004). Synthesis and Evaluation of New Substrate Analogues of Streptomyces R61 dd-Peptidase: Dissection of a Specific Ligand. *The Journal of Organic Chemistry*, 69(22), 7472–7478. View Source
